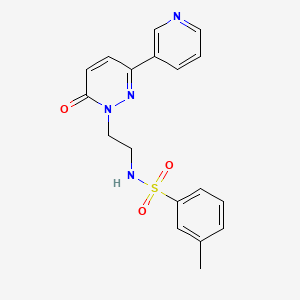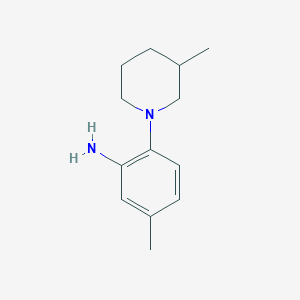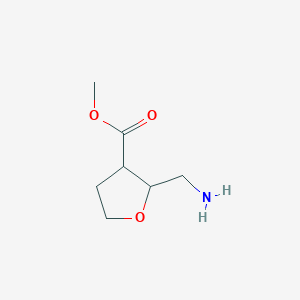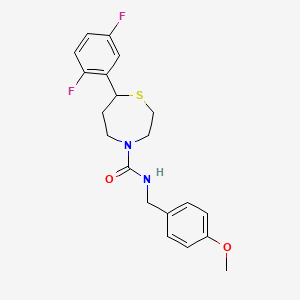
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclopropane ring, which is a three-membered ring, and a benzamide group, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The diazepane ring could potentially create a three-dimensional structure, and the other groups attached to the ring would add to this complexity .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s hard to predict its reactivity or the types of chemical reactions it might undergo. The presence of the benzamide group could potentially make it reactive with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .科学的研究の応用
Cyclopropane Synthesis and Applications
Cyclopropane rings are a common structural motif in organic chemistry, known for their strain and reactivity. The synthesis and applications of cyclopropane derivatives have been widely studied. For example, Martín‐Matute et al. (2003) discussed the intramolecular reactions of alkynes with furans and electron-rich arenes catalyzed by PtCl2, where cyclopropyl platinacarbene complexes act as key intermediates (Martín‐Matute, Nevado, Cárdenas, & Echavarren, 2003). These cyclopropyl intermediates can open to form carbonyl compounds, illustrating the utility of cyclopropane derivatives in complex organic transformations.
Diazepane Rings and Their Importance
Diazepane rings, another key structural feature of the compound, are prevalent in medicinal chemistry due to their biological activity. The synthesis of diazepane derivatives, such as the metal carbene precursors for the synthesis of isochromene derivatives, showcases the versatility of these compounds (Ren, Lang, Lin, Lu, & Wang, 2017). Such synthetic routes provide access to a range of bioactive molecules, emphasizing the significance of diazepane-containing compounds in drug discovery and development.
Advanced Catalysis and Reaction Mechanisms
The study of reaction mechanisms, especially those involving carbenes and cyclopropanation, is fundamental to understanding and developing new synthetic methodologies. Iron-catalyzed cyclopropanation in the presence of diazomethane, as described by Morandi and Carreira (2012), highlights the potential for metal-catalyzed processes to facilitate the synthesis of cyclopropane derivatives under safe and efficient conditions (Morandi & Carreira, 2012). These methodologies not only expand the toolbox available to synthetic chemists but also open up new avenues for the development of pharmaceuticals and materials.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c32-27(25-9-4-5-10-26(25)34-24-7-2-1-3-8-24)29-22-13-15-23(16-14-22)30-17-6-18-31(20-19-30)28(33)21-11-12-21/h1-5,7-10,13-16,21H,6,11-12,17-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHATVPDKEFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)


![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)

![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)
